molecular formula C8H16N2O B13148325 N-[(3-Aminocyclopentyl)methyl]acetamide

N-[(3-Aminocyclopentyl)methyl]acetamide

Cat. No.: B13148325
M. Wt: 156.23 g/mol
InChI Key: AQUKRBAWTLICNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-Aminocyclentyl)methyl]acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features both an acetamide group and a primary amine group on a cyclopentane scaffold, making it a versatile building block for the synthesis of more complex molecules . Compounds containing acetamide linkages are known to exhibit a wide spectrum of pharmacological activities, and this structure serves as a key intermediate in drug discovery efforts . Research Applications: The primary value of this compound lies in its role as a synthetic precursor. Researchers utilize its functional groups to create novel compounds for biological screening. The acetamide moiety is a common pharmacophore found in molecules with antimicrobial, anticancer, and anti-inflammatory activities . Furthermore, the aminocyclopentane core is a valuable scaffold in drug design, contributing to the three-dimensional structure of potential therapeutic agents. Mechanism of Action: As a building block intermediate, N-[(3-Aminocyclopentyl)methyl]acetamide itself does not have a defined mechanism of action. Its research utility is derived from its incorporation into target molecules, which may then act on specific biological pathways. For instance, structurally related acetamide-sulfonamide hybrids have been designed and synthesized as potential inhibitors of the dihydrofolate reductase (DHFR) enzyme, a established target for both antimicrobial and antitumor agents . The biological activity of any final compound is dependent on its unique structure and target interaction. Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[(3-aminocyclopentyl)methyl]acetamide

InChI

InChI=1S/C8H16N2O/c1-6(11)10-5-7-2-3-8(9)4-7/h7-8H,2-5,9H2,1H3,(H,10,11)

InChI Key

AQUKRBAWTLICNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCC(C1)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of N 3 Aminocyclopentyl Methyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a fundamental technique for determining the precise structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial relationships of its atoms.

1H and 13C NMR Spectral Analysis for Connectivity and Proton Environments

A detailed analysis of the 1H (proton) and 13C (carbon-13) NMR spectra would be the first step in confirming the constitution of N-[(3-Aminocyclopentyl)methyl]acetamide. The 1H NMR spectrum would be expected to show distinct signals for the protons of the cyclopentyl ring, the methyl group of the acetamide (B32628), the methylene (B1212753) bridge, and the amine and amide groups. The chemical shifts, integration, and multiplicity (splitting patterns) of these signals would provide crucial information about the electronic environment and neighboring protons for each site. Similarly, the 13C NMR spectrum would display unique resonances for each carbon atom in the molecule, confirming the carbon skeleton.

However, a thorough search of scientific databases and literature did not yield any published 1H or 13C NMR spectral data for this compound. Therefore, a table of chemical shifts and coupling constants cannot be provided.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

To unambiguously assign the 1H and 13C signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be necessary. These techniques provide correlation maps between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks, helping to trace the connectivity within the cyclopentyl ring and the link to the methylene group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the 13C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connections between the acetamide group, the methylene bridge, and the cyclopentyl ring.

No data from COSY, HSQC, HMBC, or other 2D NMR experiments for this compound has been found in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. This allows for the calculation of a precise molecular formula. For this compound (C8H16N2O), HRMS would be used to confirm this exact formula by comparing the experimentally measured mass with the theoretically calculated mass.

Specific high-resolution mass spectrometry data for this compound is not available in published scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, one would expect to observe:

N-H stretching vibrations for the primary amine (NH2) and the secondary amide (N-H).

C=O stretching vibration (Amide I band) for the carbonyl group of the acetamide.

N-H bending vibration (Amide II band) for the amide group.

C-N stretching vibrations.

C-H stretching and bending vibrations for the alkyl portions of the molecule.

Despite the utility of these techniques, no experimental IR or Raman spectra for this compound have been reported in the scientific literature.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the cyclopentyl ring and the acetamide side chain.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding networks, supramolecular motifs)

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. Given the presence of both hydrogen bond donors (the amine and amide N-H groups) and acceptors (the carbonyl oxygen and the amine nitrogen), it is highly probable that this compound would form extensive hydrogen bonding networks in the solid state. These interactions would likely lead to the formation of specific supramolecular motifs, such as chains, sheets, or more complex three-dimensional architectures.

A search of crystallographic databases and the scientific literature found no published X-ray crystal structures for this compound. Consequently, no information on its solid-state conformation, crystal packing, or intermolecular interactions is available.

Conformational Analysis in the Crystalline State

The precise three-dimensional arrangement of atoms in this compound in the solid state can be definitively determined through single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and how it packs within a crystal lattice. nih.govresearchgate.net

The conformational landscape of this molecule is primarily dictated by the flexible five-membered cyclopentyl ring and the rotatable bonds of its substituents. Cyclopentane (B165970) rings are not planar and typically adopt puckered conformations to minimize angle and torsional strain. The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," with a C2 axis of symmetry. researchgate.net The specific conformation adopted by the cyclopentyl ring in N-[(3-Amiocyclopentyl)methyl]acetamide would be influenced by the steric bulk of the substituents and the potential for intramolecular hydrogen bonding.

To illustrate the type of data obtained from such an analysis, a hypothetical table of crystallographic data for a related chiral cyclic acetamide is presented below.

Table 1. Illustrative Crystallographic Data for a Hypothetical Cyclopentylamine (B150401) Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)8.56
b (Å)6.21
c (Å)10.34
β (°)105.2
Ring Pucker (Torsion Angle C1-C2-C3-C4, °)-25.8
Hydrogen Bond (N-H···O) Distance (Å)2.95

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

This compound possesses multiple stereocenters, making it a chiral molecule that can exist as different stereoisomers (enantiomers and diastereomers). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an indispensable tool for characterizing these chiral forms. nih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.comyoutube.com An ECD spectrum, which plots molar ellipticity [θ] against wavelength, is a unique spectroscopic fingerprint for a specific stereoisomer. Enantiomers, being non-superimposable mirror images, will exhibit mirror-image ECD spectra. chiralabsxl.com This property allows for the unambiguous differentiation between enantiomeric pairs.

The ECD spectrum is highly sensitive to the molecule's three-dimensional structure, including both its absolute configuration and its conformation in solution. unipi.it The observed peaks, known as Cotton effects, can be positive or negative and their signs and magnitudes are directly related to the spatial arrangement of the chromophores within the molecule. For this compound, the primary chromophore is the acetamide group.

By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations for each possible stereoisomer, the absolute configuration of a synthesized or isolated sample can be definitively assigned. nih.gov This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis. nih.govnih.gov

The following table provides a hypothetical representation of ECD data for the different stereoisomers of a chiral cyclic amine, illustrating how distinct spectral features can be used for stereochemical assignment.

Table 2. Illustrative ECD Spectral Data for Stereoisomers of a Chiral Cyclic Amine
Stereoisomerλmax (nm)Molar Ellipticity [θ] (deg·cm2·dmol-1)
(1R, 3S)-Isomer215+8500
(1S, 3R)-Isomer215-8500
(1R, 3R)-Isomer218+4200
(1S, 3S)-Isomer218-4200

Computational and Theoretical Chemistry of N 3 Aminocyclopentyl Methyl Acetamide Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic landscape of molecules. For N-[(3-Aminocyclopentyl)methyl]acetamide, these methods elucidate the distribution of electrons, the energies of molecular orbitals, and the fundamental ground state properties that dictate its chemical identity and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations for this compound would typically be performed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. iaea.org Functionals such as B3LYP, paired with basis sets like 6-31G* or larger, are commonly employed to model the ground state of similar organic compounds accurately. iaea.orgarabjchem.org

These calculations reveal key information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. iaea.org For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the amino and amide groups, while the LUMO would indicate regions susceptible to nucleophilic attack. This analysis helps in predicting how the molecule interacts with other chemical species.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table presents expected values based on typical DFT calculations for structurally similar molecules.

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates the electron-donating capability.
LUMO Energy +1.8 eVIndicates the electron-accepting capability.
HOMO-LUMO Gap 8.3 eVReflects chemical reactivity and stability.
Dipole Moment 3.5 DQuantifies the overall polarity of the molecule.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy, particularly for electronic energies and reaction barriers, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide a higher level of theory, which is essential for benchmarking DFT results and for studying systems where electron correlation effects are particularly important. researchgate.net Applying these high-accuracy methods to this compound would yield precise values for its ionization potential, electron affinity, and thermochemical data, providing a robust dataset for understanding its intrinsic electronic properties.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.govresearchgate.net

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and observing its trajectory over nanoseconds or even microseconds. nih.gov This allows for the exploration of its conformational landscape, revealing the different shapes the molecule can adopt and the transitions between them. Solvation effects are naturally included, showing how solvent molecules arrange around the solute and influence its structure and dynamics through interactions like hydrogen bonding.

Conformational Analysis and Exploration of Potential Energy Surfaces

The conformational flexibility of this compound is largely determined by the cyclopentyl ring and the rotatable bonds of the methylacetamide side chain. The cyclopentane (B165970) ring is not planar and exists in puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain. scribd.comdalalinstitute.com There is a continuous interconversion between these forms through a process known as pseudorotation, which has a very low energy barrier. acs.org

Computational methods can be used to map the potential energy surface (PES) associated with these conformational changes. By systematically rotating key dihedral angles and calculating the corresponding energy, a detailed map of stable conformers (energy minima) and the transition states that connect them (saddle points) can be generated. chemistrysteps.com This analysis identifies the most stable, low-energy conformations of this compound that are most likely to be populated under given conditions.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Conformational Influence
C-C-N-C Rotation around the bond connecting the ring to the side chain.Determines the orientation of the side chain relative to the ring.
C-N-C=O Rotation around the amide C-N bond.Influences the planarity and resonance of the amide group.
Ring Torsions Dihedral angles within the cyclopentyl ring.Defines the puckering of the ring (envelope vs. half-chair).

Computational Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally. For the synthesis of this compound, which likely involves the acylation of (3-aminocyclopentyl)methanamine, computational methods can be used to model the entire reaction pathway. patsnap.comacs.org

Development and Validation of Molecular Force Fields for the Chemical Compound

Molecular dynamics simulations rely on force fields, which are sets of parameters and mathematical functions that describe the potential energy of a system of atoms. ethz.ch While general-purpose force fields like CHARMM, AMBER, and OPLS exist, their accuracy for a specific, novel molecule like this compound may be limited. nih.govarxiv.org

Therefore, the development and validation of a specific molecular force field are often necessary for high-fidelity simulations. This process involves parameterizing the force field to accurately reproduce data from high-level quantum chemical calculations or experimental results. researchgate.netresearchgate.net Key parameters to be optimized include:

Bond stretching and angle bending constants: These are often fitted to reproduce the vibrational frequencies calculated by DFT.

Torsional parameters: These are adjusted to match the rotational energy profiles of key dihedral angles from quantum calculations.

Partial atomic charges and Lennard-Jones parameters: These non-bonded parameters are crucial for describing intermolecular interactions and are typically optimized to reproduce experimental properties like density and enthalpy of vaporization, or quantum mechanical interaction energies with solvent molecules. arxiv.org

Once developed, the force field must be validated by running simulations and comparing the results against known experimental data or against the benchmark quantum mechanical data to ensure its predictive power. ethz.ch

N 3 Aminocyclopentyl Methyl Acetamide As a Strategic Intermediate in Organic Synthesis

Integration into Cyclopentane-Fused Ring Systems and Polycyclic Scaffolds

The cyclopentane (B165970) core of N-[(3-aminocyclopentyl)methyl]acetamide serves as a foundational element for the synthesis of more complex fused ring systems. The presence of two reactive handles—the primary amine and the acetamido group—at a 1,3-disposition allows for a variety of annulation strategies to form bicyclic and polycyclic scaffolds.

One potential approach involves the intramolecular cyclization of derivatives of this compound. For instance, the primary amine could be acylated with a reagent containing a latent electrophilic site. Subsequent activation of this site could trigger an intramolecular reaction with the acetamido group or the cyclopentyl ring itself, leading to the formation of a new ring fused to the cyclopentane core.

Another strategy could employ the primary amine in a Pictet-Spengler type reaction. Following the conversion of the amine to an appropriate imine, intramolecular cyclization onto an activated position of a tethered aromatic or heteroaromatic ring would yield a cyclopentane-fused tetrahydroisoquinoline or related heterocyclic system. The acetamido group, in this context, could serve to modulate the reactivity of the system or be a precursor for further functionalization.

The following table illustrates hypothetical examples of cyclopentane-fused ring systems that could be synthesized from this compound derivatives.

Starting Material DerivativeReaction TypeFused Ring SystemPotential Application
N-acylated with 4-bromobutyryl chlorideIntramolecular AlkylationCyclopentane-fused lactamCore of various alkaloids
Converted to an imine with an aromatic aldehydePictet-Spengler ReactionCyclopentane-fused tetrahydroisoquinolinePharmacologically active scaffolds
N-allylated amineRing-Closing MetathesisCyclopentane-fused azacycleBuilding block for complex natural products

Functional Group Interconversions and Strategic Derivatizations

The primary amine and the secondary amide of this compound are amenable to a wide range of functional group interconversions, allowing for its strategic incorporation into diverse synthetic pathways.

The primary amine is a versatile nucleophile and can undergo a variety of transformations, including:

Alkylation: Introduction of alkyl, aryl, or heterocyclic moieties.

Acylation: Formation of amides with diverse functionalities.

Reductive amination: Reaction with aldehydes or ketones to yield secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles.

The acetamido group can also be manipulated. For example, it can be hydrolyzed to reveal a primary amine, which could be orthogonally protected or functionalized relative to the other amine. Alternatively, the amide nitrogen can be alkylated or the carbonyl group reduced to an amine.

These derivatizations are crucial for tailoring the reactivity and solubility of the intermediate, as well as for introducing specific pharmacophores or linking points for further conjugation.

A summary of potential derivatizations is presented in the table below.

Functional GroupReagent/ConditionProduct Functional Group
Primary AmineAlkyl halide, BaseSecondary/Tertiary Amine
Primary AmineCarboxylic acid, Coupling agentAmide
Primary AmineAldehyde/Ketone, Reducing agentSecondary/Tertiary Amine
Acetamido GroupStrong acid/base, HeatPrimary Amine
Acetamido GroupLiAlH4Secondary Amine

Role in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The bifunctional nature of this compound makes it a promising precursor for the synthesis of a variety of such heterocycles.

For instance, the 1,3-relationship of the amino and acetamido-derived functionalities can be exploited in the construction of five- and six-membered rings. Condensation of the primary amine with a 1,3-dielectrophile, such as a β-dicarbonyl compound, could lead to the formation of a cyclopentane-substituted dihydropyrimidine or related heterocycle.

Furthermore, derivatization of both the amine and the amide can set the stage for intramolecular cyclizations. For example, conversion of the primary amine to a leaving group precursor and the amide to a nucleophile could enable the formation of a bicyclic system containing a nitrogen bridgehead.

The following table outlines some hypothetical heterocyclic systems that could be synthesized from this compound.

Reagent(s)Resulting Heterocycle
1,3-DiketoneCyclopentane-substituted dihydropyrimidine
α-HaloketoneCyclopentane-substituted piperazine
Phosgene equivalentCyclopentane-fused cyclic urea

Stereochemical Control in Subsequent Chemical Transformations

This compound can exist as different stereoisomers due to the chiral centers on the cyclopentane ring. These pre-existing stereocenters can be leveraged to control the stereochemical outcome of subsequent reactions, a concept of significant importance in asymmetric synthesis.

The cis- and trans-isomers of this compound would present their reactive functional groups in different spatial orientations. This can be used to direct the approach of reagents in subsequent transformations, leading to diastereoselective bond formation. For example, in an intramolecular cyclization, the stereochemistry of the cyclopentane ring would dictate the facial selectivity of the ring closure.

Moreover, the amino and acetamido groups can be used to chelate to a metal catalyst, creating a chiral environment that can induce asymmetry in a catalyzed reaction on a tethered substrate. The rigidity of the cyclopentane backbone would play a crucial role in maintaining a well-defined conformation of the resulting catalyst-substrate complex.

The potential for stereochemical control is a key feature that would make this compound a valuable intermediate in the synthesis of enantiomerically pure complex molecules.

Future Research Directions and Emerging Paradigms for N 3 Aminocyclopentyl Methyl Acetamide

Innovative Green Chemistry Approaches for its Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance safety and efficiency. For the synthesis of N-[(3-Aminocyclopentyl)methyl]acetamide, several innovative green chemistry approaches warrant exploration.

One promising avenue is the use of biocatalysis , particularly enzymatic methods for amide bond formation. nih.govrsc.org Traditional methods for creating amide bonds often rely on stoichiometric coupling reagents that generate significant waste. scispace.com Enzymes, such as lipases, can catalyze the amidation of carboxylic acids and amines under mild conditions, often in greener solvents like cyclopentyl methyl ether. nih.gov A potential biocatalytic route to this compound could involve the enzymatic acylation of (3-aminocyclopentyl)methanamine with an acetic acid derivative. This approach offers high selectivity and reduces the need for protecting groups and harsh reagents. rsc.org

The use of greener solvents and reaction conditions is another critical area. mdpi.comnih.gov Aqueous media, supercritical fluids, and bio-based solvents are being explored as alternatives to traditional volatile organic compounds. researchgate.net Microwave-assisted synthesis is also a valuable green technique that can significantly accelerate reaction times and improve yields for the synthesis of cyclic amines and their derivatives. mdpi.com

Furthermore, the development of one-pot and multicomponent reactions can enhance the atom and step economy of the synthesis. mdpi.com A convergent synthesis where the cyclopentylamine (B150401) ring, the methylamine (B109427) linker, and the acetamide (B32628) group are assembled in a single step would be a significant advancement in the sustainable production of this compound.

Green Synthesis ApproachPotential Advantages for this compound SynthesisKey Considerations
Biocatalysis (e.g., Lipases) High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. nih.govrsc.orgEnzyme stability and activity in the specific reaction, substrate scope, cost of the biocatalyst.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved purity. mdpi.comScalability of the reaction, potential for localized overheating.
One-Pot/Multicomponent Reactions Increased efficiency, reduced purification steps, lower solvent consumption. mdpi.comComplexity of reaction optimization, compatibility of reagents.
Use of Green Solvents (e.g., water, bio-solvents) Reduced environmental impact, improved safety profile. researchgate.netSolubility of reactants, potential for side reactions.

Advanced Automation and High-Throughput Methodologies in Synthesis and Characterization

The synthesis and screening of compound libraries are crucial for drug discovery and materials science. Advanced automation and high-throughput methodologies can significantly accelerate the exploration of derivatives of this compound.

Automated synthesis platforms , often utilizing flow chemistry, can enable the rapid and efficient production of a library of analogues. nih.gov By systematically varying the substituents on the cyclopentane (B165970) ring or modifying the acetamide group, a large number of compounds can be synthesized in a short period. prolabas.com These automated systems can be integrated with online purification and analysis, further streamlining the workflow. researchgate.net

High-throughput screening (HTS) techniques can then be employed to rapidly evaluate the biological activity or material properties of the synthesized library. nih.gov This parallel approach allows for the efficient identification of lead compounds with desired characteristics. The data generated from HTS can also be used to build structure-activity relationships (SAR) that can guide the design of subsequent generations of compounds. researchgate.net

The integration of artificial intelligence and machine learning with these automated platforms is an emerging paradigm. chemistryworld.com Machine learning algorithms can analyze the data from high-throughput experiments to predict the outcomes of future reactions and suggest novel structures with improved properties, creating a closed-loop system for accelerated discovery. pnas.org

Synergistic Application of Computational and Experimental Chemistry for Design and Discovery

The combination of computational and experimental chemistry provides a powerful toolkit for the rational design and discovery of new molecules. For this compound, this synergy can be leveraged to explore its conformational landscape, predict its properties, and design novel derivatives with enhanced functionalities.

Computational modeling , using techniques such as Density Functional Theory (DFT), can provide valuable insights into the three-dimensional structure and electronic properties of the molecule. nih.govresearchgate.net Understanding the preferred conformations of the cyclopentane ring and the orientation of the substituents is crucial for predicting how the molecule will interact with biological targets or other materials. In silico screening and molecular docking can be used to predict the binding affinity of this compound derivatives to specific proteins, guiding the synthesis of potentially bioactive compounds. researchgate.netnih.govmdpi.com

Predictive models based on quantitative structure-activity relationships (QSAR) and machine learning can be developed to correlate the chemical structure of derivatives with their observed properties. mdpi.comnih.govnih.gov These models can be trained on experimental data and then used to predict the properties of virtual compounds, allowing for the prioritization of synthetic targets.

The following table illustrates a hypothetical workflow combining computational and experimental approaches for the discovery of novel derivatives of this compound.

StepComputational ApproachExperimental ApproachDesired Outcome
1. Scaffolding Analysis Conformational analysis of this compound using DFT. nih.govSynthesis and structural characterization (NMR, X-ray crystallography) of the parent compound.Understanding of the stable conformations and key structural features.
2. Virtual Library Design In silico modification of the parent scaffold to generate a virtual library of derivatives.A diverse set of virtual compounds with potential for desired properties.
3. Property Prediction Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and biological activity using QSAR models and molecular docking. researchgate.netacs.orgPrioritization of a subset of virtual compounds for synthesis.
4. Synthesis and Characterization Automated or manual synthesis of the prioritized derivatives. nih.govA physical library of novel compounds.
5. Experimental Validation In vitro and/or in vivo testing of the synthesized compounds for the desired activity.Validation of the computational predictions and identification of lead compounds.
6. Model Refinement Incorporation of new experimental data to refine and improve the predictive models. pnas.orgMore accurate predictive models for future design cycles.

Exploration of Novel Reactivity and Transformation Pathways for the Chemical Compound

Future research should also focus on exploring the untapped reactivity of this compound to generate novel and structurally complex molecules. The cyclopentylamine moiety, in particular, offers several avenues for novel chemical transformations.

Deconstructive diversification of the cyclic amine is an emerging strategy to create new molecular scaffolds. acs.orgnih.govnih.gov This involves the selective cleavage of C-C or C-N bonds within the cyclopentane ring, followed by functionalization to generate acyclic or rearranged cyclic products. Such transformations could lead to the discovery of entirely new classes of compounds derived from the this compound core.

C-H functionalization of the cyclopentane ring is another exciting area of research. Directing groups can be used to achieve site-selective activation of C-H bonds, allowing for the introduction of new functional groups at specific positions on the ring. This would provide a highly efficient way to generate a wide range of derivatives without the need for pre-functionalized starting materials.

Furthermore, the secondary amine within the cyclopentane ring can be a site for various transformations, including novel cyclization reactions to form bicyclic structures or participation in photoredox-catalyzed reactions to forge new carbon-carbon or carbon-heteroatom bonds. researchgate.net The amide group can also be a handle for further modifications or can be involved in intramolecular reactions to create more complex heterocyclic systems. The exploration of these novel reaction pathways will undoubtedly expand the chemical space accessible from this compound and could lead to the discovery of molecules with unique properties and applications.

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